molecular formula C10H10BrF2N B6189234 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1785182-73-1

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6189234
CAS RN: 1785182-73-1
M. Wt: 262.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline (6-Br-1-DFMIQ) is a heterocyclic organic compound that is gaining increasing attention as a potential therapeutic agent. It has been studied for its potential use in the treatment of various diseases, including cancer, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in the treatment of various diseases, including cancer. In particular, it has been found to have anti-tumor activity in several types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been found to have potential anti-inflammatory and anti-viral activity. In addition, this compound has been found to have potential applications as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress.

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that its anti-tumor activity is due to its ability to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In addition, it is believed that this compound may also act as an anti-inflammatory agent by inhibiting the release of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the growth of tumor cells, reduce inflammation, protect against oxidative stress-induced neuronal damage, and inhibit the release of inflammatory cytokines. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline in laboratory experiments is that it is relatively easy to synthesize. In addition, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on different biological processes. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. As such, further research is needed to fully understand how this compound works.

Future Directions

Given the potential therapeutic applications of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. These include further studies to better understand its mechanism of action, as well as studies to investigate its potential use in the treatment of various diseases, including cancer. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and neuroprotective agent. Finally, further studies could be conducted to explore the potential of this compound as a drug delivery system, as it has been found to have the ability to cross the blood-brain barrier.

Synthesis Methods

The synthesis of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a relatively simple process that can be achieved through a two-step reaction. The first step involves the reaction of 1-fluoro-2-bromo-3-methylbenzene with 1-methyl-2-nitro-4-tetrahydroisoquinoline in the presence of a base. This reaction produces 6-bromo-1-fluoro-1,2,3,4-tetrahydroisoquinoline, which is then subjected to a second reaction with difluoromethylmagnesium bromide. This reaction results in the formation of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine and difluoromethyl bromide in the presence of a catalyst.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Bromine", "Difluoromethyl bromide", "Catalyst" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent.", "2. Add bromine dropwise to the solution with stirring until the solution turns yellow.", "3. Add difluoromethyl bromide dropwise to the solution with stirring.", "4. Add a catalyst to the solution and stir for several hours.", "5. Filter the solution to remove any solids.", "6. Concentrate the solution under reduced pressure.", "7. Purify the product by column chromatography." ] }

CAS RN

1785182-73-1

Molecular Formula

C10H10BrF2N

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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